molecular formula C22H24N2O3 B11642137 methyl (4Z)-4-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1-ethyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-4-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1-ethyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11642137
M. Wt: 364.4 g/mol
InChI Key: HDJTYEKTCYTRMY-UYRXBGFRSA-N
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Description

Methyl (4Z)-4-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1-ethyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4Z)-4-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1-ethyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde with ethyl acetoacetate under basic conditions, followed by cyclization and esterification reactions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (4Z)-4-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1-ethyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the pyrrole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted pyrrole derivatives.

Scientific Research Applications

Methyl (4Z)-4-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1-ethyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of methyl (4Z)-4-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1-ethyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives with varying substituents, such as:

  • 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid
  • Ethyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
  • Methyl 1-ethyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Uniqueness

Methyl (4Z)-4-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1-ethyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific combination of substituents and the resulting structural and electronic properties

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

methyl (4Z)-4-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-1-ethyl-2-methyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C22H24N2O3/c1-6-23-16(4)20(22(26)27-5)19(21(23)25)13-17-12-14(2)24(15(17)3)18-10-8-7-9-11-18/h7-13H,6H2,1-5H3/b19-13-

InChI Key

HDJTYEKTCYTRMY-UYRXBGFRSA-N

Isomeric SMILES

CCN1C(=C(/C(=C/C2=C(N(C(=C2)C)C3=CC=CC=C3)C)/C1=O)C(=O)OC)C

Canonical SMILES

CCN1C(=C(C(=CC2=C(N(C(=C2)C)C3=CC=CC=C3)C)C1=O)C(=O)OC)C

Origin of Product

United States

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